Indoline
Overview
Description
Indoline is a fundamental scaffold in medicinal chemistry and natural product synthesis. It is a structural motif present in a wide array of biologically active compounds, including alkaloids and pharmaceuticals. The indoline structure is characterized by a bicyclic ring system consisting of a benzene ring fused to a five-membered ring containing a nitrogen atom. This core is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as the antihypertensive drug pentopril, and is found in natural bioactive alkaloids like vinblastine, strychnine, (-)-physostigmine, ajmaline, and (+)-aspidospermidine .
Synthesis Analysis
Recent advances in the synthesis of indoline derivatives have been achieved through various strategies. One approach involves intramolecular dearomative oxidative coupling of indoles, which is a powerful method for constructing carbon-carbon bonds, particularly when forming vicinal quaternary stereocenters. This method has been applied in the total synthesis of complex indoline alkaloids, such as the tetracyclic compounds in the (-)-communesins series . Another strategy is the enantioselective gold-catalyzed synthesis of polycyclic indolines, which yields highly functionalized tetracyclic fused indolines with good enantiomeric excesses . Metal-free approaches, such as the phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation reaction, have also been developed for the synthesis of indoline derivatives . Additionally, solvent-free methods, like microwave-assisted N-arylation using low palladium catalyst loadings, have been employed for the modification of indoline structures .
Molecular Structure Analysis
The indoline scaffold features a C3 all-carbon quaternary stereocenter, which is often surrounded by a complicated polycyclic ring system. The presence of nitrogen atoms within the polycyclic rings can lead to synthetic difficulties due to their reactivity. The molecular structure of indoline derivatives can be manipulated through various synthetic methods to introduce different functional groups and to achieve the desired stereochemistry .
Chemical Reactions Analysis
Indoline and its derivatives undergo a variety of chemical reactions. For instance, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation demonstrates the reactivity of the indole ring at the 3-position . The hydroamination/Heck reaction sequence is another example of a highly regioselective one-pot synthesis of indoles starting from 2-chloroaniline . Furthermore, Fe(II)-catalyzed or UV-driven formal [2 + 2 + 1] cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 have been used to synthesize polycyclic sulfonyl indolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline derivatives are influenced by their molecular structure and the substituents present on the indoline core. These properties are crucial for the biological activity and pharmacokinetic profile of indoline-based drugs. The introduction of various substituents can modulate the lipophilicity, acidity, and basicity of the indoline ring, which in turn affects its interaction with biological targets .
Scientific Research Applications
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Pharmaceuticals
- Field : Medicinal Chemistry
- Application : Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They are used in the development and synthesis of anticancer drugs, antibacterial drugs, cardiovascular disease treatments, and anti-inflammatory and analgesic drugs .
- Methods : The indoline structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) . A protective group is usually attached to the nitrogen atom of the pyrrole ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .
- Results : Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .
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Treatment of Ischemic Stroke
- Field : Neurology
- Application : Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .
- Methods : In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
- Results : Some indoline derivatives exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . They dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . Some can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .
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Antimicrobial Applications
- Field : Microbiology
- Application : The indole, a moiety found in numerous approved drugs for many disease states, has recently been studied for its usefulness as a scaffold for compounds that have activity against antibiotic-resistant bacteria, especially against methicillin-resistant Staphylococcus aureus (MRSA) .
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Antiviral Applications
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Anti-inflammatory Applications
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Multicomponent Reactions
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Cancer Chemotherapy
- Field : Oncology
- Application : Indoline structures exist in a huge number of natural products, but drugs with indoline have only been formally studied in recent years . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor .
- Methods : The indoline structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) . A protective group is usually attached to the nitrogen atom of the pyrrole ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .
- Results : Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor .
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Antibacterial Drugs
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Cardiovascular Disease Treatments
- Field : Cardiology
- Application : Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGFVYQRIESJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052133 | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Alfa Aesar MSDS] | |
Record name | Indoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14881 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Indoline | |
CAS RN |
496-15-1 | |
Record name | Indoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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